molecular formula C12H23NO2 B13722575 Methyl 3-cyclohexyl-2-(ethylamino)propanoate

Methyl 3-cyclohexyl-2-(ethylamino)propanoate

Cat. No.: B13722575
M. Wt: 213.32 g/mol
InChI Key: OMWXUPSIMYARNX-UHFFFAOYSA-N
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Description

Methyl 3-cyclohexyl-2-(ethylamino)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is notable for its unique structure, which includes a cyclohexyl group, an ethylamino group, and a propanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-cyclohexyl-2-(ethylamino)propanoate typically involves the esterification of 3-cyclohexyl-2-(ethylamino)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamino group, using reagents like sodium hydroxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydroxide, alkyl halides

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols or amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 3-cyclohexyl-2-(ethylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavoring agents, and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 3-cyclohexyl-2-(ethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides hydrophobic interactions, while the ethylamino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(ethylamino)propanoate: Lacks the cyclohexyl group, resulting in different chemical and biological properties.

    Ethyl 3-cyclohexyl-2-(methylamino)propanoate: Similar structure but with a different ester group, leading to variations in reactivity and applications.

Uniqueness

Methyl 3-cyclohexyl-2-(ethylamino)propanoate is unique due to the presence of both the cyclohexyl and ethylamino groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

methyl 3-cyclohexyl-2-(ethylamino)propanoate

InChI

InChI=1S/C12H23NO2/c1-3-13-11(12(14)15-2)9-10-7-5-4-6-8-10/h10-11,13H,3-9H2,1-2H3

InChI Key

OMWXUPSIMYARNX-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC1CCCCC1)C(=O)OC

Origin of Product

United States

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